molecular formula C23H23ClFN3O4S B6512041 7-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946259-75-2

7-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B6512041
CAS No.: 946259-75-2
M. Wt: 492.0 g/mol
InChI Key: UKQBEQMSFRMEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a useful research compound. Its molecular formula is C23H23ClFN3O4S and its molecular weight is 492.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.1081833 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria, making them crucial targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function and thereby disrupting DNA replication within the bacterial cell . This results in the cessation of bacterial growth and eventually leads to bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA and dividing, which halts the growth of the bacterial population .

Pharmacokinetics

Similar compounds have been shown to accumulate in phagocytic cells . Some derivatives of the compound have been found to be substrates for efflux by Mrp4, a protein involved in drug resistance

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and increasing in number . This can lead to the death of the bacterial population, effectively treating the bacterial infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of efflux transporters like Mrp4 can reduce the compound’s effectiveness by pumping it out of the cells . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other substances. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Properties

IUPAC Name

7-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O4S/c24-18-4-1-5-19(25)21(18)23(30)26-9-11-27(12-10-26)33(31,32)17-13-15-3-2-8-28-20(29)7-6-16(14-17)22(15)28/h1,4-5,13-14H,2-3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQBEQMSFRMEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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